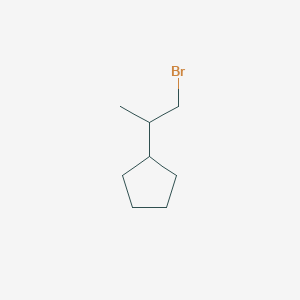
(1-Bromopropan-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cyclocarbopalladation Reactions
- Cyclocarbopalladation reactions involving bicyclic compounds bearing a 1,2-cyclopentanediol, prepared from various γ-bromopropargylic diols and cis-dioxolanes, proceed through a 5-exo-dig cyclocarbopalladation under palladium(0) catalysis. This process showcases the application of bromo-substituted compounds in complex organic synthesis, indicating the versatility of bromoalkanes in facilitating novel bond formations and synthesis pathways (Salem et al., 2003).
Viscosity Studies in Binary Liquid Mixtures
- The viscosities of binary mixtures containing 1-bromopropane and nonpolar hydrocarbons like cyclohexane and benzene were measured, revealing interactions between polar and nonpolar molecules. Such studies highlight the importance of halogenated alkanes in understanding molecular interactions in solutions, which can be critical for formulating industrial solvents and analyzing their behavior in various conditions (Yadava & Yadav, 2008).
Neurotoxicity and Oxidative Stress
- Research on 1-Bromopropane has shown it can cause neurotoxicity manifested by cognitive dysfunction in rats, with studies pointing towards the involvement of decreased neuroglobin protein levels in the cerebral cortex as a potential mechanism. These findings are critical for occupational health and safety, highlighting the neurotoxic potential of bromopropane solvents and the need for monitoring and mitigating exposure (Guo et al., 2015).
Hepatotoxicity in Mice
- The hepatotoxic effects of 1-Bromopropane were investigated in a study comparing wild-type mice to Nrf2-null mice, revealing that oxidative stress plays a significant role in 1-Bromopropane induced liver damage. This study contributes to our understanding of the molecular mechanisms underlying chemical-induced hepatotoxicity and underscores the importance of antioxidant defense systems in protecting against environmental toxins (Liu et al., 2010).
Amorphous-to-Crystalline Transformation for Sorting Haloalkane Isomers
- A novel solid supramolecular adsorption material based on a leggero pillararene derivative was shown to separate 1-/2-bromoalkane isomers with near-ideal selectivity. This research demonstrates the potential of advanced materials in achieving selective separation of isomeric compounds, a challenge in chemical synthesis and industrial processing (Wu et al., 2022).
Propriétés
IUPAC Name |
1-bromopropan-2-ylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSMVLMPHIFNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82926-72-5 |
Source


|
| Record name | (1-bromopropan-2-yl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

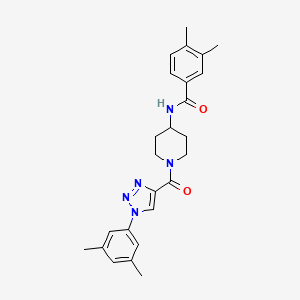
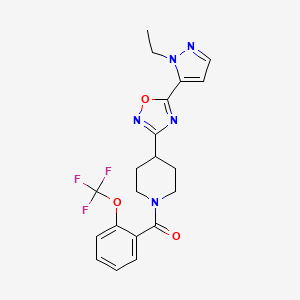
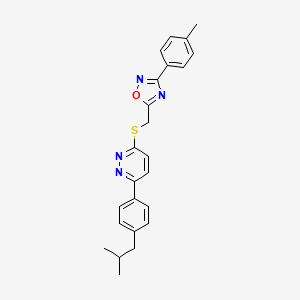

![1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2743392.png)
![3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzenesulfonamide](/img/structure/B2743393.png)
![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B2743395.png)
![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2743396.png)


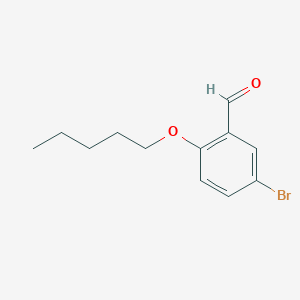
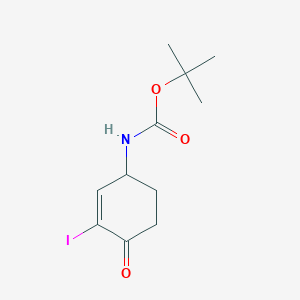
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)
![3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2743406.png)